molecular formula C15H14N2O7S B5062677 N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide CAS No. 6074-59-5

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide

Cat. No.: B5062677
CAS No.: 6074-59-5
M. Wt: 366.3 g/mol
InChI Key: RQQTYCHSAXKDLI-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide is a complex organic compound that features a benzodioxole moiety, a methoxy group, a nitro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide typically involves multiple steps One common approach is to start with the preparation of the benzodioxole moiety, which can be synthesized through the cyclization of catechol with formaldehydeThe final step is the sulfonamide formation, which can be achieved by reacting the intermediate with a suitable sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as apoptosis induction in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzodioxole moiety, methoxy group, nitro group, and sulfonamide group allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O7S/c1-22-13-5-3-11(7-12(13)17(18)19)25(20,21)16-8-10-2-4-14-15(6-10)24-9-23-14/h2-7,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQTYCHSAXKDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387245
Record name F0733-0005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6074-59-5
Record name F0733-0005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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